molecular formula C12H7Cl2FO B6374650 4-(3,4-Dichlorophenyl)-2-fluorophenol, 95% CAS No. 1261918-47-1

4-(3,4-Dichlorophenyl)-2-fluorophenol, 95%

Cat. No. B6374650
CAS RN: 1261918-47-1
M. Wt: 257.08 g/mol
InChI Key: QXAOFQQSKQXRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 254.04 g/mol and a melting point of 108-110°C. 4-(3,4-Dichlorophenyl)-2-fluorophenol is a versatile compound that can be used in a variety of research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the action of COX-2, 4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) are not yet fully understood. However, it is believed that the compound has anti-inflammatory, analgesic, and antipyretic properties. In addition, the compound is thought to have antioxidant and neuroprotective effects. It is also believed to have anti-tumor activity, although this has yet to be confirmed.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) in laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable and has a low toxicity profile. The main limitation of using 4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) in laboratory experiments is its lack of specificity. The compound is not highly selective for its target enzyme and can interact with other enzymes and proteins.

Future Directions

The future directions for 4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) research include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to determine the compound’s potential as an anti-tumor agent. Finally, research is needed to develop more specific and selective inhibitors of COX-2 to reduce the potential for side effects.

Synthesis Methods

4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) can be synthesized via a reaction between 4-chloro-3-fluorophenol and 3,4-dichlorophenol. The reaction is carried out in an inert atmosphere at a temperature of 150-200°C. The reaction is complete within 1-2 hours, yielding 4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) in a yield of up to 99%.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of polymers, such as polyurethane and polyethylene. In addition, 4-(3,4-Dichlorophenyl)-2-fluorophenol (95%) has been used in the synthesis of perfumes, insecticides, and other industrial chemicals.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAOFQQSKQXRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684447
Record name 3',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-47-1
Record name 3',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.